2-Iodo-5-methylbenzaldehyde
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Overview
Description
2-Iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methylbenzaldehyde typically involves the iodination of 5-methylbenzaldehyde. One common method is the Sandmeyer reaction, where 5-methylbenzaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodo-5-methylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2-iodo-5-methylbenzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: 2-Iodo-5-methylbenzoic acid.
Reduction: 2-Iodo-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing iodine atom. This makes the aldehyde group more reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which can vary based on the compound it is used to synthesize .
Comparison with Similar Compounds
- 2-Iodo-4-methylbenzaldehyde
- 2-Iodo-6-methylbenzaldehyde
- 2-Bromo-5-methylbenzaldehyde
Comparison: 2-Iodo-5-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. Compared to its brominated counterpart, the iodine atom makes it more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy of the C-I bond .
Properties
IUPAC Name |
2-iodo-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAROQBNFNMLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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